molecular formula C21H19N3O2S B13972629 (9H-Fluoren-9-YL)methyl 2-amino-6,7-dihydrothiazolo[5,4-C]pyridine-5(4H)-carboxylate

(9H-Fluoren-9-YL)methyl 2-amino-6,7-dihydrothiazolo[5,4-C]pyridine-5(4H)-carboxylate

Cat. No.: B13972629
M. Wt: 377.5 g/mol
InChI Key: RVAPSRNVDIOGEP-UHFFFAOYSA-N
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Description

(9H-Fluoren-9-YL)methyl 2-amino-6,7-dihydrothiazolo[5,4-C]pyridine-5(4H)-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorenylmethyl group and a thiazolopyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9H-Fluoren-9-YL)methyl 2-amino-6,7-dihydrothiazolo[5,4-C]pyridine-5(4H)-carboxylate typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thiazolopyridine core, followed by the introduction of the fluorenylmethyl group. Common reagents used in these reactions include various amines, acids, and coupling agents. The reaction conditions often involve controlled temperatures and specific solvents to ensure high yields and purity.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.

Chemical Reactions Analysis

Types of Reactions

(9H-Fluoren-9-YL)methyl 2-amino-6,7-dihydrothiazolo[5,4-C]pyridine-5(4H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile used.

Scientific Research Applications

(9H-Fluoren-9-YL)methyl 2-amino-6,7-dihydrothiazolo[5,4-C]pyridine-5(4H)-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It can be used in biochemical assays to study enzyme interactions and protein binding.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (9H-Fluoren-9-YL)methyl 2-amino-6,7-dihydrothiazolo[5,4-C]pyridine-5(4H)-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to these similar compounds, (9H-Fluoren-9-YL)methyl 2-amino-6,7-dihydrothiazolo[5,4-C]pyridine-5(4H)-carboxylate stands out due to its unique thiazolopyridine core. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C21H19N3O2S

Molecular Weight

377.5 g/mol

IUPAC Name

9H-fluoren-9-ylmethyl 2-amino-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate

InChI

InChI=1S/C21H19N3O2S/c22-20-23-18-9-10-24(11-19(18)27-20)21(25)26-12-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17H,9-12H2,(H2,22,23)

InChI Key

RVAPSRNVDIOGEP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1N=C(S2)N)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Origin of Product

United States

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